REACTION_CXSMILES
|
[H][H].[CH3:3][C:4]1[NH:8][N:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[CH:10]=2)[C:6](=[O:19])[CH:5]=1>[Pd].O1CCCC1>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([N:7]2[C:6](=[O:19])[CH:5]=[C:4]([CH3:3])[NH:8]2)=[CH:10][C:11]=1[CH3:18]
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(N(N1)C1=CC(=C(C=C1)[N+](=O)[O-])C)=O
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the residue was stirred in t-butyl methyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Afterwards, the catalyst was filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)N1NC(=CC1=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |